1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde
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Overview
Description
1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde (FBICA) is a type of carbaldehyde, a functional group containing a carbonyl group and an aldehyde group. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. FBICA is also used in the synthesis of various heterocyclic compounds, such as indoles and quinolines. Additionally, FBICA has been used in the synthesis of various natural products, including alkaloids, terpenoids, and flavonoids.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets, contributing to its potential therapeutic effects.
Mode of Action
Indole derivatives are known to interact with their targets in a manner that results in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in lab experiments is that it is relatively easy to synthesize, and the reaction can be performed in aqueous medium at room temperature. Additionally, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde can be used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of various heterocyclic compounds and natural products.
The main limitation of using 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in lab experiments is that the mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde are not well understood, so it is not clear if it has potential therapeutic applications.
Future Directions
Future research should focus on further understanding the mechanism of action of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. Finally, further research should be conducted to develop new synthesis methods for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and to explore new applications for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.
Synthesis Methods
1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde can be synthesized by several different methods. The most common method is the reaction of 2-fluorobenzaldehyde with indole in the presence of an acid catalyst. This reaction is typically performed in an aqueous medium at room temperature. Other methods of synthesis include the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a base catalyst, the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a palladium catalyst, and the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a nickel catalyst.
Scientific Research Applications
1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde has been used in a range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of various heterocyclic compounds. 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde has also been used in the synthesis of various natural products, such as alkaloids, terpenoids, and flavonoids. Additionally, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde has been used in the synthesis of various polymers and polymeric materials, such as polyamides, polyesters, and polyurethanes.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-6-5-12(11-19)9-16(13)18/h1-9,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRSHOBAAXBMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde |
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